molecular formula C17H17BrN2O3 B4960280 ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

Cat. No.: B4960280
M. Wt: 377.2 g/mol
InChI Key: LGPLSDCSUJWKNT-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family This compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, a cyano group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2-bromobenzaldehyde in the presence of ammonium acetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography ensures the efficient and cost-effective production of high-purity this compound. Green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are increasingly being integrated into these processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The presence of multiple functional groups allows it to engage in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which are crucial for its activity.

Comparison with Similar Compounds

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be compared with similar compounds such as:

  • Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(2-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(2-methylphenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The bromine atom in this compound imparts unique reactivity and properties, such as increased electron density and potential for halogen bonding, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-3-13-15(17(21)22-4-2)14(11(9-19)16(20)23-13)10-7-5-6-8-12(10)18/h5-8,14H,3-4,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPLSDCSUJWKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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